Ethyl 9-oxo-2-(phenylselanyl)decanoate
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Overview
Description
Ethyl 9-oxo-2-(phenylselanyl)decanoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a selenium atom bonded to a phenyl group, which is further attached to a decanoate ester. This structure imparts distinct reactivity and potential biological activity, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-oxo-2-(phenylselanyl)decanoate typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by water attack and oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable oxidative selenofunctionalization reactions. These methods leverage the advantages of organoselenium reagents, which offer low toxicity and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: Ethyl 9-oxo-2-(phenylselanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 9-oxo-2-(phenylselanyl)decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 9-oxo-2-(phenylselanyl)decanoate involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may exert its effects by modulating oxidative stress pathways and interacting with specific molecular targets, such as enzymes involved in redox reactions .
Comparison with Similar Compounds
- 2-(Phenylselanyl)but-2-enals
- 4-oxo-3-(phenylselanyl)pent-2-enoates
Comparison: Ethyl 9-oxo-2-(phenylselanyl)decanoate is unique due to its decanoate ester moiety, which imparts distinct solubility and reactivity characteristics. Compared to other phenylselanyl compounds, it offers a longer carbon chain, potentially enhancing its lipophilicity and biological activity .
Properties
CAS No. |
65127-42-6 |
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Molecular Formula |
C18H26O3Se |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 9-oxo-2-phenylselanyldecanoate |
InChI |
InChI=1S/C18H26O3Se/c1-3-21-18(20)17(22-16-12-8-6-9-13-16)14-10-5-4-7-11-15(2)19/h6,8-9,12-13,17H,3-5,7,10-11,14H2,1-2H3 |
InChI Key |
SLNZOEOXOXUGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCC(=O)C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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